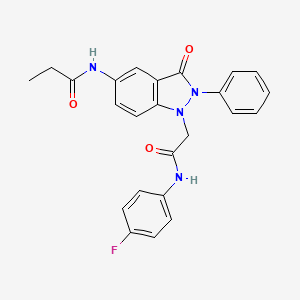

N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

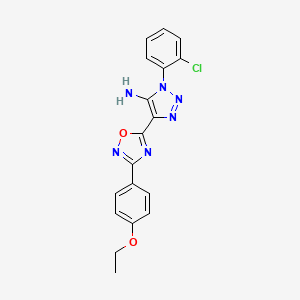

The compound "N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" is a complex organic molecule that likely exhibits biological activity due to the presence of multiple functional groups such as amide, fluoroaryl, and indazole moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

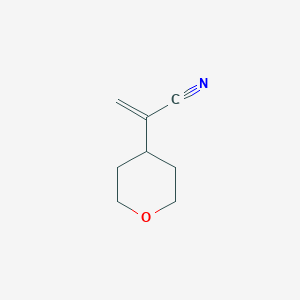

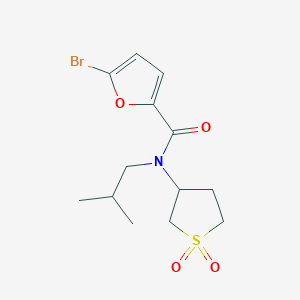

The synthesis of complex organic molecules like the one described often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives involves the reaction of naproxenoyl chloride with different amino compounds . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and biological activity. The structure elucidation process often involves NMR spectroscopy and MS techniques, as demonstrated in the case study of a designer drug with a pyrazole skeleton . The crystal structure determination, as performed for the 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, provides detailed insights into the molecular conformation and potential interaction sites for biological activity .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For example, the presence of an isothiocyanate group in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate allows it to react with amino acids for peptide sequence analysis . The compound , with its amide and indazole groups, may undergo similar nucleophilic substitution reactions or participate in the formation of hydrogen bonds, which could be relevant in its biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are essential for the compound's application as a pharmaceutical agent. The papers provided do not directly discuss the physical and chemical properties of the compound , but they do highlight the importance of such properties in the context of drug design and biological activity .

Wissenschaftliche Forschungsanwendungen

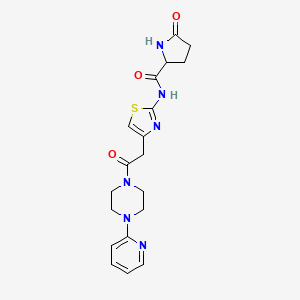

Discovery and Inhibitory Mechanisms

N-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, due to its complex structure, finds applications in the discovery and development of selective inhibitors for various kinases. For instance, substituted derivatives, as part of the Met kinase superfamily, show potent inhibition and selectivity, contributing to tumor stasis in cancer models through oral administration. Such compounds have advanced into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antibacterial and Antifungal Properties

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These compounds, through various structural modifications, have shown significant activity levels, comparable to standard agents like Ampicilline and Flucanazole, indicating their potential in antimicrobial therapy (Helal et al., 2013).

Antitumor Activity

Research into the antitumor applications of such compounds has demonstrated their efficacy in inhibiting the proliferation of cancer cell lines. Synthesis methods involving the condensation of specific benzene derivatives with morpholino-1H-indazol-3-amine have led to compounds that inhibit the growth of cancer cells, highlighting the potential of these derivatives in cancer treatment (Hao et al., 2017).

Interaction Analysis and Molecular Recognition

The study of lp⋯π intermolecular interactions in derivatives, including fluoro and chloro derivatives, reveals the presence of complex intermolecular interactions. These findings contribute to a deeper understanding of molecular recognition and binding, which can be pivotal in the design of new drugs and materials (Shukla et al., 2014).

Synthetic Cannabinoids Metabolism

The metabolic study of synthetic cannabinoids related to the chemical structure of interest highlights the oxidative deamination pathways and clearance rates in human liver microsomes. Such research is crucial for understanding the metabolism of potential therapeutic agents and designing drugs with optimal pharmacokinetic profiles (Cooman & Bell, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[2-(4-fluoroanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c1-2-22(30)27-18-12-13-21-20(14-18)24(32)29(19-6-4-3-5-7-19)28(21)15-23(31)26-17-10-8-16(25)9-11-17/h3-14H,2,15H2,1H3,(H,26,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDMFLLWLYIJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)